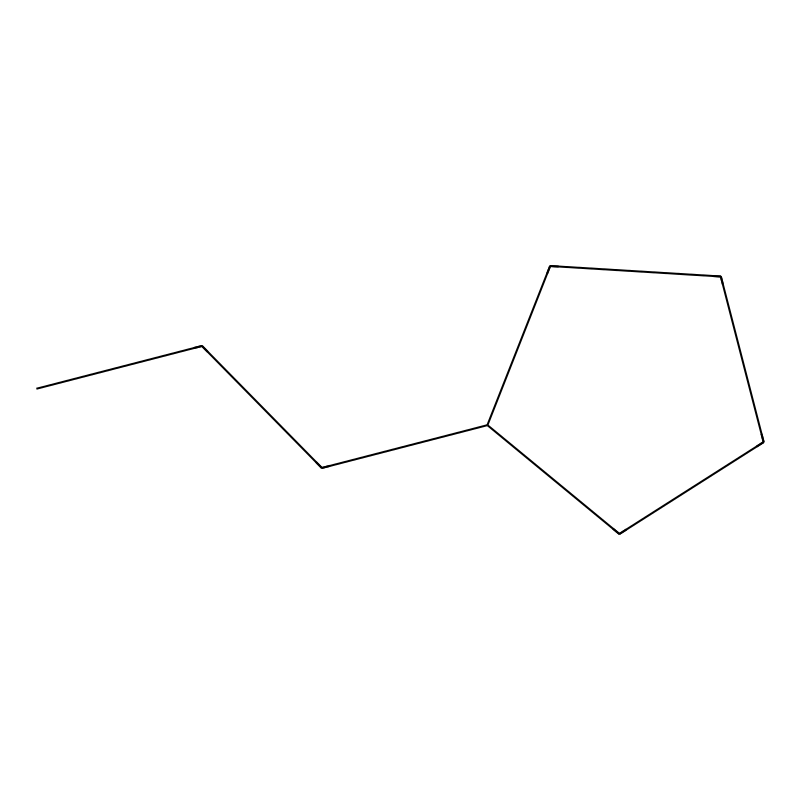Propylcyclopentane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Organic Synthesis and Catalysis:
Propylcyclopentane serves as a valuable solvent and reaction medium in organic synthesis experiments. Its cyclic structure and non-polar nature make it suitable for various reactions involving organometallic reagents, Grignard reactions, and Diels-Alder cycloadditions [1]. Additionally, propylcyclopentane showcases potential as a ligand in homogeneous catalysis, influencing the activity and selectivity of catalysts in specific reactions [].
Material Science:
Research explores the potential of propylcyclopentane in the development of novel polymers with enhanced properties. Its incorporation into polymer chains can improve thermal stability, flexibility, and chemical resistance []. Furthermore, propylcyclopentane is being investigated for its suitability in creating functional materials with specific electrical or optical properties [].
Drug Discovery and Development:
Studies suggest potential anticancer and anti-inflammatory properties of propylcyclopentane derivatives []. These findings have prompted research into its application in the design and development of novel therapeutic agents.
Environmental Sustainability:
Propylcyclopentane is being explored as a potential biofuel due to its high energy density and relatively clean burning characteristics []. Additionally, its stability and compatibility with other compounds make it a promising candidate for industrial solvents that are less harmful to the environment compared to traditional options.
Propylcyclopentane is an organic compound with the molecular formula . It consists of a cyclopentane ring bonded to a propyl group, making it a member of the cycloalkane family. The structure can be represented as follows:
textCH2 / \CH2-CH2-CH3 \ / C / \ C C / \ H H
This compound is known for its unique properties, including a relatively low boiling point and moderate solubility in organic solvents. Its physical properties include a boiling point of approximately 115 °C and a melting point of around -70 °C .
- Hydrogenation: Under appropriate conditions, propylcyclopentane can undergo hydrogenation to form saturated hydrocarbons.
- Nitration: The compound can react with nitrating agents, leading to the formation of nitro derivatives. The yield of these nitro compounds is influenced by reaction temperature .
- Oxidation: Propylcyclopentane can be oxidized to form alcohols or ketones, depending on the conditions used.
Several methods exist for synthesizing propylcyclopentane:
- Alkylation of Cyclopentane: This method involves the alkylation of cyclopentane with propylene in the presence of a catalyst.
- Cyclization Reactions: Starting from linear alkanes, cyclization reactions can yield propylcyclopentane through various catalytic processes.
- Dehydrocyclization: This method includes dehydrogenating aliphatic hydrocarbons under specific conditions to form cyclic structures.
These methods highlight the versatility in synthesizing propylcyclopentane from various precursors.
Propylcyclopentane has several applications in different fields:
- Solvent: It is used as a solvent in organic synthesis due to its moderate polarity and ability to dissolve various compounds.
- Fuel Additive: Its properties make it suitable as an additive in fuels, enhancing combustion efficiency.
- Chemical Intermediate: Propylcyclopentane serves as an intermediate in the synthesis of more complex organic molecules.
Interaction studies involving propylcyclopentane primarily focus on its reactivity with other chemicals. For example, studies have shown that it can participate in cyclization reactions when subjected to certain conditions, affecting its conversion rates and product yields . Additionally, its interactions with biological systems are an area of ongoing research, particularly concerning its toxicity profile and potential effects on human health.
Propylcyclopentane shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Cyclohexane | Saturated cyclic hydrocarbon; more stable than propylcyclopentane. | |
| Methylcyclopentane | Contains a methyl group instead of a propyl group; similar structure but different properties. | |
| Butylcyclopentane | Has a butyl group; larger size may affect physical properties like boiling point. | |
| Propylene | A simple alkene; serves as a precursor for the synthesis of propylcyclopentane but lacks cyclic structure. |
Propylcyclopentane's unique combination of properties makes it distinct among these compounds, particularly in terms of its reactivity and applications in organic chemistry.
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (90.48%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Health Hazard








